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molecular formula C3H7Cl2OPS B8272915 Phosphorodichloridothioic acid, S-propyl ester CAS No. 18281-78-2

Phosphorodichloridothioic acid, S-propyl ester

Cat. No. B8272915
M. Wt: 193.03 g/mol
InChI Key: WRSVGGZFARRATK-UHFFFAOYSA-N
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Patent
US04309422

Procedure details

S-Propyl dichlorothiophosphate (3.1 grams; 0.016 mole) was charged into a 300 ml glass reaction flask equipped with a mechanical stirrer. Methylene chloride (80 ml) was added and the solution was cooled to a temperature of -10° C. A solution of ethanol (0.737 grams; 0.016 mole) and triethylamine (1.62 grams; 0.016 mole) was then added dropwise with stirring while maintaining the temperature of the reaction mixture at about -5° C. After the addition was completed the reaction mixture was allowed to warm to room temperature and stirring was continued for a period of two hours to yield the desired product O-ethyl S-propyl chlorothiophosphate in solution.
Quantity
3.1 g
Type
reactant
Reaction Step One
[Compound]
Name
glass
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0.737 g
Type
reactant
Reaction Step Two
Quantity
1.62 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[P:1](Cl)([Cl:7])([S:3][CH2:4][CH2:5][CH3:6])=[O:2].[CH2:9]([OH:11])[CH3:10].C(N(CC)CC)C>C(Cl)Cl>[P:1]([Cl:7])([S:3][CH2:4][CH2:5][CH3:6])([O:11][CH2:9][CH3:10])=[O:2]

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
P(=O)(SCCC)(Cl)Cl
Name
glass
Quantity
300 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0.737 g
Type
reactant
Smiles
C(C)O
Name
Quantity
1.62 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature of the reaction mixture at about -5° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirring

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
P(=O)(OCC)(SCCC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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